5-((1-(indolin-1-yl)-1-oxobutan-2-yl)thio)-2-isopropylimidazo[1,2-c]quinazolin-3(2H)-one
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Description
5-((1-(indolin-1-yl)-1-oxobutan-2-yl)thio)-2-isopropylimidazo[1,2-c]quinazolin-3(2H)-one is a useful research compound. Its molecular formula is C25H26N4O2S and its molecular weight is 446.57. The purity is usually 95%.
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Scientific Research Applications
Quinazoline Derivatives in Scientific Research
Quinazoline derivatives are a class of compounds with significant pharmacological potential. These compounds have been extensively studied for their diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The synthesis and characterization of novel bioactive compounds within this class often lead to the discovery of potential therapeutic agents.
Antimicrobial and Antifungal Applications : Studies on quinazoline derivatives, such as the work by Akhaja and Raval (2012), have demonstrated their potential as antibacterial, antifungal, and anti-tubercular agents. The development of new synthetic methods allows for the exploration of these compounds' efficacy against various microbial and fungal pathogens, contributing to the search for new antibiotics (Akhaja & Raval, 2012).
Anticancer Research : The anticancer activity of quinazolinone derivatives is a significant area of interest. For instance, Joseph et al. (2010) synthesized novel 3-(1, 3, 4-thiadiazol-2-yl)-quinazolin-4-(3H)-ones and tested them in vitro for anticancer activity, showing promise against specific cancer cell lines. Such studies contribute to understanding the molecular mechanisms of cancer and developing new therapeutic strategies (Joseph et al., 2010).
Analgesic and Anti-inflammatory Properties : The design and synthesis of quinazoline derivatives have also targeted the development of compounds with analgesic and anti-inflammatory properties. Research by Eweas et al. (2012) demonstrates the potential of these compounds to serve as new treatments for inflammation and pain management, highlighting their therapeutic value (Eweas et al., 2012).
Enzyme Inhibition for Drug Discovery : Quinazolinones have been explored as enzyme inhibitors, offering a pathway for the discovery of drugs targeting specific enzymes involved in disease processes. For example, Apfel et al. (2001) identified potent and selective peptide deformylase inhibitors among quinazolinone derivatives, demonstrating their potential in antibiotic development (Apfel et al., 2001).
Properties
IUPAC Name |
5-[1-(2,3-dihydroindol-1-yl)-1-oxobutan-2-yl]sulfanyl-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2S/c1-4-20(23(30)28-14-13-16-9-5-8-12-19(16)28)32-25-26-18-11-7-6-10-17(18)22-27-21(15(2)3)24(31)29(22)25/h5-12,15,20-21H,4,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQIPRHOBQWYAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC2=CC=CC=C21)SC3=NC4=CC=CC=C4C5=NC(C(=O)N53)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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